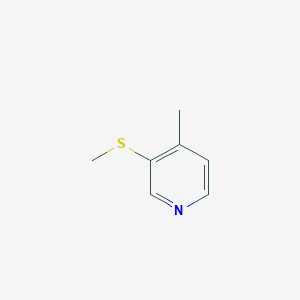
4-Methyl-3-methylsulfanylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-3-methylsulfanylpyridine, also known as MMSP, is a heterocyclic compound that is widely used in scientific research. MMSP is a pyridine derivative that is synthesized through a series of chemical reactions. This compound has been found to have significant biochemical and physiological effects, making it a valuable tool in various fields of research.
Mécanisme D'action
The mechanism of action of 4-Methyl-3-methylsulfanylpyridine is not fully understood. However, it has been found to interact with various biological targets, including enzymes and receptors. 4-Methyl-3-methylsulfanylpyridine has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 4-Methyl-3-methylsulfanylpyridine has also been found to interact with certain receptors, such as the adenosine A2A receptor.
Effets Biochimiques Et Physiologiques
4-Methyl-3-methylsulfanylpyridine has been found to have significant biochemical and physiological effects. This compound has been found to have antioxidant activity, which may be beneficial in the treatment of various diseases. 4-Methyl-3-methylsulfanylpyridine has also been found to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases. Additionally, 4-Methyl-3-methylsulfanylpyridine has been found to have neuroprotective activity, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methyl-3-methylsulfanylpyridine has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research. Additionally, 4-Methyl-3-methylsulfanylpyridine has been found to have significant biological activity, making it a valuable tool in drug discovery. However, there are also limitations to the use of 4-Methyl-3-methylsulfanylpyridine in lab experiments. This compound has limited solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of 4-Methyl-3-methylsulfanylpyridine is not fully understood, which may limit its use in certain studies.
Orientations Futures
There are several future directions for the use of 4-Methyl-3-methylsulfanylpyridine in scientific research. One potential direction is the use of 4-Methyl-3-methylsulfanylpyridine in the development of new drugs. 4-Methyl-3-methylsulfanylpyridine has been found to have significant biological activity, making it a potential candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of 4-Methyl-3-methylsulfanylpyridine. This may lead to the discovery of new biological targets for 4-Methyl-3-methylsulfanylpyridine and the development of new compounds based on 4-Methyl-3-methylsulfanylpyridine. Finally, further studies are needed to fully understand the biochemical and physiological effects of 4-Methyl-3-methylsulfanylpyridine. This may lead to the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 4-Methyl-3-methylsulfanylpyridine involves a series of chemical reactions. The starting material is 4-methylpyridine, which is treated with thionyl chloride to form 4-chloro-3-methylpyridine. The resulting compound is then treated with sodium methoxide to form 4-methyl-3-methylsulfanylpyridine. The final product is purified through recrystallization to obtain a high-purity compound.
Applications De Recherche Scientifique
4-Methyl-3-methylsulfanylpyridine is widely used in scientific research due to its unique properties. This compound is commonly used as a building block for the synthesis of other compounds. 4-Methyl-3-methylsulfanylpyridine is also used as a ligand in coordination chemistry and as a reagent in organic synthesis. Additionally, 4-Methyl-3-methylsulfanylpyridine has been found to have significant biological activity, making it a valuable tool in drug discovery.
Propriétés
Numéro CAS |
142918-39-6 |
|---|---|
Nom du produit |
4-Methyl-3-methylsulfanylpyridine |
Formule moléculaire |
C7H9NS |
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
4-methyl-3-methylsulfanylpyridine |
InChI |
InChI=1S/C7H9NS/c1-6-3-4-8-5-7(6)9-2/h3-5H,1-2H3 |
Clé InChI |
GBQOUNYOJQDTMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=NC=C1)SC |
SMILES canonique |
CC1=C(C=NC=C1)SC |
Synonymes |
Pyridine, 4-methyl-3-(methylthio)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



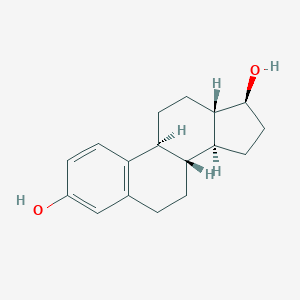

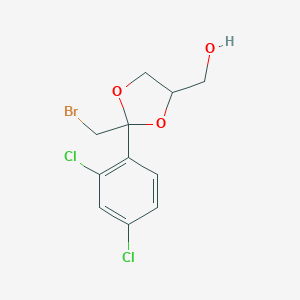
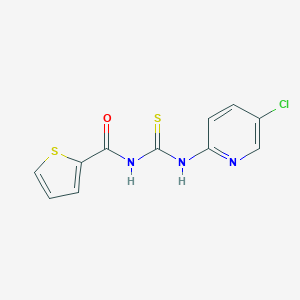


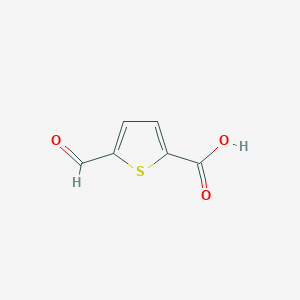

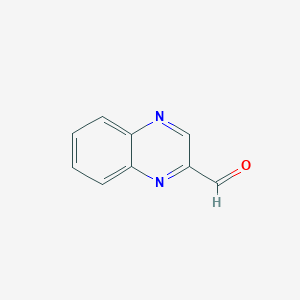

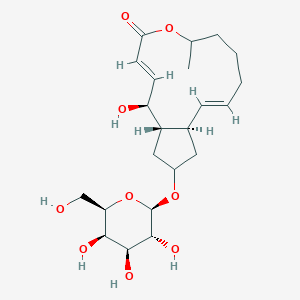
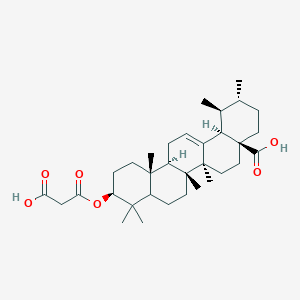
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
![N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121972.png)